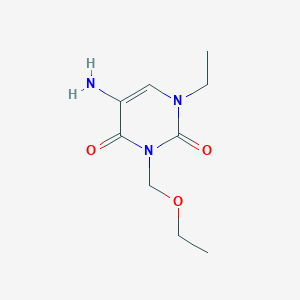
5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an amino group at position 5, an ethoxymethyl group at position 3, and an ethyl group at position 1. The compound’s unique structure makes it a valuable subject of study in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routesThe reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the compound’s high purity .
Análisis De Reacciones Químicas
5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the ethyl group, converting it into a carboxylic acid group.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl groups to hydroxyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .
Aplicaciones Científicas De Investigación
5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial, antiviral, or anticancer agent.
Industrial Applications: The compound’s derivatives are used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
The molecular targets and pathways involved depend on the specific application. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer research, it may target enzymes involved in DNA replication or repair, preventing cancer cell proliferation .
Comparación Con Compuestos Similares
5-Amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
5-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione: This compound lacks the ethoxymethyl group, which may affect its reactivity and biological activity.
5-Amino-3-methyl-1-ethylpyrimidine-2,4(1H,3H)-dione: The presence of a methyl group instead of an ethoxymethyl group can lead to different chemical properties and applications.
5-Amino-3-(methoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione: The methoxymethyl group may influence the compound’s solubility and reactivity compared to the ethoxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H15N3O3 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
5-amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-3-11-5-7(10)8(13)12(9(11)14)6-15-4-2/h5H,3-4,6,10H2,1-2H3 |
Clave InChI |
IUOLLYONNIQNBQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)N(C1=O)COCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




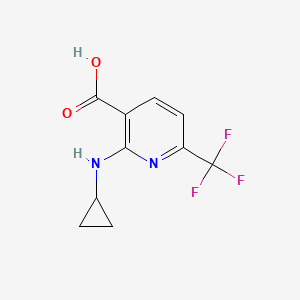

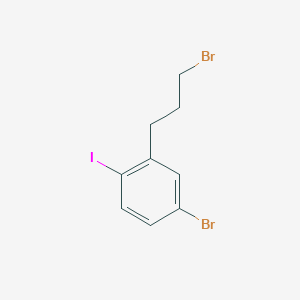
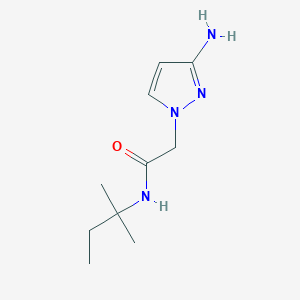
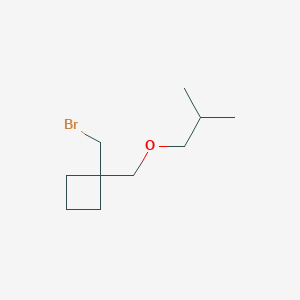
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)
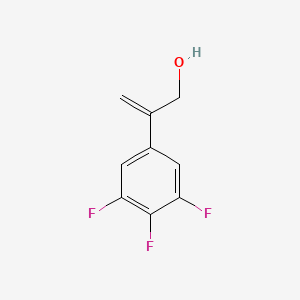
![1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13473273.png)
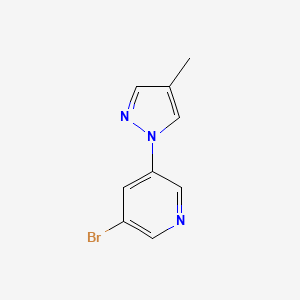
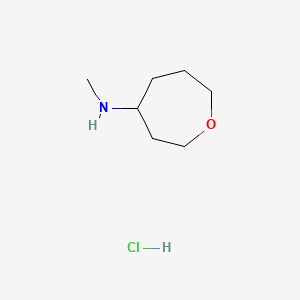

![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole](/img/structure/B13473303.png)
